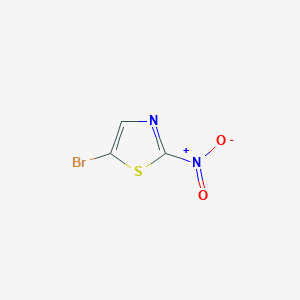

5-Bromo-2-nitrothiazole

Übersicht

Beschreibung

5-Bromo-2-nitrothiazole is a chemical compound with the CAS Number: 182692-69-9 . It has a molecular weight of 209.02 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 5-Bromo-2-nitrothiazole involves known chemical routes . The structures of the new compounds are confirmed by spectroscopic techniques, 1H NMR, 13C NMR, and mass spectrometry, and by elemental analyses .

Molecular Structure Analysis

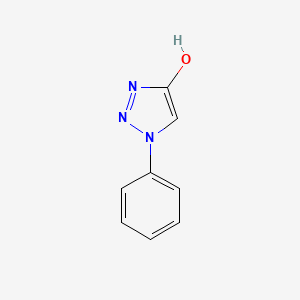

The molecular structure of 5-Bromo-2-nitrothiazole can be represented by the formula C3HBrN2O2S . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

5-Bromo-2-nitrothiazole is a solid compound . It has a molecular weight of 209.02 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Rearrangements

- 5-Bromo-2-nitrothiazole exhibits interesting chemical behaviors in reactions with secondary aliphatic amines. While typically expected to form 5-amino products, this compound can unexpectedly rearrange to form 2-aminated 5-nitrothiazole products. This phenomenon suggests a thermal isomerization mechanism that could be significant in synthetic chemistry (Lee, Palmer, Boyd, & Denny, 1996).

Antimicrobial Activity

- Variants of 5-nitrothiazole, with different substituents at the 2-position, have been evaluated for their antimicrobial properties, specifically against Clostridium botulinum. Such compounds are crucial for developing new antimicrobial agents (Dymicky, Huhtanen, & Wasserman, 1977).

Vibrational and Quantum Chemical Studies

- Comprehensive vibrational studies and quantum chemical calculations on 5-nitrothiazole derivatives, like 2-bromo-5-nitrothiazole, provide insights into their molecular properties, including thermodynamics and electronic structure. This is vital for understanding the compound's reactivity and potential applications in various fields (Gobinath & Xavier, 2013).

ESR/ENDOR Studies

- Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) studies on radicals in crystals of nitrothiazole derivatives reveal their electronic and magnetic properties. Such studies are important for understanding the radical's behavior and potential applications in materials science (Reddy et al., 1988).

Synthesis and Pharmacological Evaluation

- The synthesis and pharmacological evaluation of semicarbazones derived from 5-nitrothiazoles for inhibitory properties against enzymes like monoamine oxidase and cholinesterase highlight their potential as therapeutic agents, especially in neurodegenerative diseases (Tripathi et al., 2017).

Chemotherapeutic Applications

- Early research into 2-bromo-5-nitrothiazole derivatives for chemotherapeutic applications demonstrates the compound's potential in developing new drugs and treatments (Ganapathi & Venkataraman, 1948).

Photochemical Studies

- Photochemical studies on halogenothiazole derivatives, including those containing a nitro group, provide insights into the compound's behavior under light exposure, which is crucial for applications in photochemistry and materials science (D'Auria et al., 2000).

Antiparasitic Properties

- The evaluation of 5-nitrothiazole derivatives as potential antiparasitic agents, particularly against Trypanosoma brucei, underlines their significance in developing new treatments for parasitic infections (O'Shea et al., 2015).

Antitubercular and Antimicrobial Agents

- Synthesized derivatives of 5-nitrothiazole have been evaluated for their antitubercular and antimicrobial activities, demonstrating the compound's potential in addressing bacterial infections, including tuberculosis (Samadhiya, Sharma, & Srivastava, 2014).

Safety And Hazards

5-Bromo-2-nitrothiazole is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Eigenschaften

IUPAC Name |

5-bromo-2-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBUHHOZDGNXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-nitrothiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)

![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)